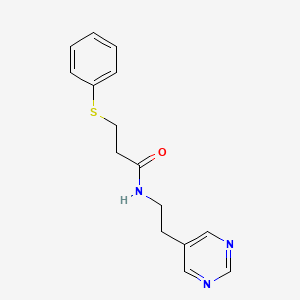

![molecular formula C10H8N2O3 B2801561 3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester CAS No. 1126636-89-2](/img/structure/B2801561.png)

3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

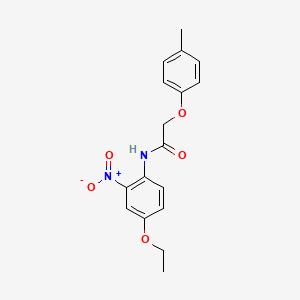

3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has the molecular formula C10H8N2O3 .

Synthesis Analysis

The synthesis of this compound involves the use of readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This method is devoid of caustic or expensive reagents, such as transition metal complexes .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3 . Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This involves radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.19 . It is a solid at room temperature and should be stored at 4°C under nitrogen .Aplicaciones Científicas De Investigación

Novel CNS Acting Drugs Synthesis

Research indicates that heterocycles, including imidazole derivatives, play a significant role in the synthesis of compounds with CNS activity. These compounds, with functional groups such as esters and carboxylic acids, may offer pathways for developing new drugs with fewer side effects compared to current CNS medications (Saganuwan, 2017).

Food Chemistry and Toxicology

The formation of heterocyclic aromatic amines, similar in structure to imidazo[1,2-a]pyridine derivatives, during the cooking process highlights the importance of understanding the chemistry of these compounds. Such knowledge aids in assessing the health risks associated with dietary intake and developing strategies to minimize their formation (Zamora & Hidalgo, 2015).

Coordination Chemistry

Imidazo[1,2-a]pyridine derivatives serve as key ligands in the formation of complex compounds, demonstrating significant versatility in coordination chemistry. This versatility is crucial for the development of materials with specific spectroscopic, magnetic, and electrochemical properties, which can have applications in various technological and medicinal fields (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

The heterocyclic N-oxide derivatives of compounds related to 3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester have shown significant utility in organic synthesis and catalysis. Their unique reactivity patterns enable the development of novel catalytic processes and the synthesis of bioactive molecules with potential pharmaceutical applications (Li et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Mode of Action

Imidazo[1,2-a]pyridines have been reported to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Propiedades

IUPAC Name |

methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOISSYVAJVWIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC=C2C=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2801496.png)

![3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2801497.png)

![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide](/img/structure/B2801501.png)